
(Fluoromethylene)triphenylphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Fluoromethylene)triphenylphosphorane is an organophosphorus compound with the chemical formula C19H15FP It is a member of the phosphorane family, characterized by a phosphorus atom bonded to three phenyl groups and a fluoromethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoromethylene)triphenylphosphorane typically involves the reaction of triphenylphosphine with a fluoromethylene precursor. One common method is the fluorination of (methylene)triphenylphosphorane using perchloryl fluoride, followed by treatment with sodium iodide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis depends on the availability of reagents and the efficiency of the reaction process.
Chemical Reactions Analysis
Types of Reactions: (Fluoromethylene)triphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethylene group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under mild conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Scientific Research Applications
(Fluoromethylene)triphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Fluoromethylene)triphenylphosphorane involves the interaction of the phosphorus atom with various substrates. The fluoromethylene group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
Methylenetriphenylphosphorane: An organophosphorus compound with a methylene group instead of a fluoromethylene group.
Triphenylphosphine: A related compound without the methylene or fluoromethylene group, commonly used as a ligand in coordination chemistry.
Uniqueness: (Fluoromethylene)triphenylphosphorane is unique due to the presence of the fluoromethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Properties
CAS No. |
28096-33-5 |
|---|---|
Molecular Formula |
C19H16FP |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
fluoromethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C19H16FP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
InChI Key |
XQPCUFCYTYPFDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CF)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)

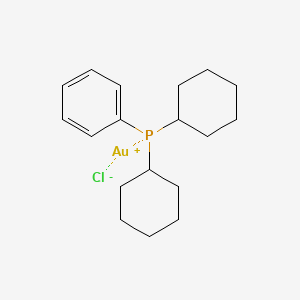

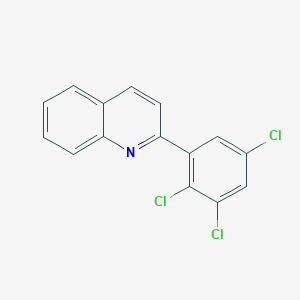
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
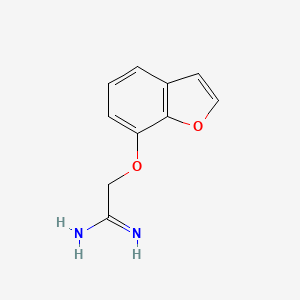

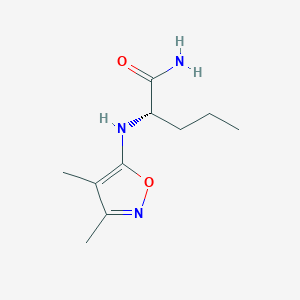
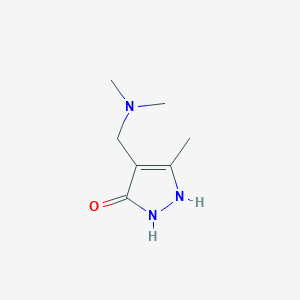
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)

